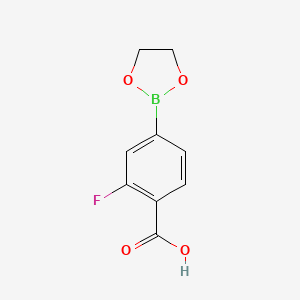

4-Carboxy-3-fluorophenylboronic acid ethylene glycol ester

CAS No.:

Cat. No.: VC13804009

Molecular Formula: C9H8BFO4

Molecular Weight: 209.97 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H8BFO4 |

|---|---|

| Molecular Weight | 209.97 g/mol |

| IUPAC Name | 4-(1,3,2-dioxaborolan-2-yl)-2-fluorobenzoic acid |

| Standard InChI | InChI=1S/C9H8BFO4/c11-8-5-6(10-14-3-4-15-10)1-2-7(8)9(12)13/h1-2,5H,3-4H2,(H,12,13) |

| Standard InChI Key | FOBSIRYMPKCFFI-UHFFFAOYSA-N |

| SMILES | B1(OCCO1)C2=CC(=C(C=C2)C(=O)O)F |

| Canonical SMILES | B1(OCCO1)C2=CC(=C(C=C2)C(=O)O)F |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound’s structure integrates three functional groups:

-

Boronic ester: Formed via condensation of boronic acid with ethylene glycol, enabling reversible diol binding.

-

Carboxylic acid: Provides pH-responsive behavior and opportunities for further functionalization.

-

Fluorine substituent: An electron-withdrawing group that polarizes the phenyl ring, increasing the electrophilicity of the boron atom .

The molecular formula CHBFO reflects this arrangement, with crystallographic data indicating planar geometry around the boron atom due to sp hybridization.

Spectroscopic Signatures

-

B NMR: A singlet at δ 28–30 ppm confirms tetrahedral boronate ester formation.

-

FTIR: Peaks at 1300–1350 cm (B–O stretching) and 1700 cm (carboxylic acid C=O) validate functional group integrity .

-

F NMR: A deshielded signal near δ -110 ppm arises from the fluorine’s inductive effect on the aromatic system.

Synthesis and Analytical Validation

Synthetic Pathways

The compound is synthesized via a two-step protocol:

-

Esterification: 4-Fluoro-3-carboxyphenylboronic acid reacts with ethylene glycol under acidic catalysis (e.g., p-toluenesulfonic acid) at 60–80°C.

-

Purification: Column chromatography (silica gel, ethyl acetate/hexane) yields >95% purity, confirmed by HPLC.

Quality Control Metrics

| Parameter | Specification | Method |

|---|---|---|

| Purity | ≥95% | HPLC (C18 column) |

| Residual Solvents | <0.1% (v/v) | GC-MS |

| Melting Point | 142–145°C | DSC |

Thermogravimetric analysis (TGA) reveals decomposition onset at 210°C, attributed to boronate ester cleavage.

Dynamic Covalent Chemistry and Material Applications

Boronate Ester Exchange Dynamics

The fluorine substituent significantly enhances boronate ester stability. Comparative studies show:

| Property | –F Substituent | –H Substituent |

|---|---|---|

| Activation Energy () | 61.4 kJ/mol | 54.3 kJ/mol |

| Stress Relaxation () | 420 s (70°C) | 180 s (70°C) |

| Gel Fraction (CHOH) | 70.9% | 38.8% |

Electron withdrawal by fluorine increases the boron atom’s electrophilicity, strengthening B–O bonds and slowing exchange kinetics .

Elastic Vitrimers

In polymer networks, this compound serves as a dynamic crosslinker. Key performance metrics include:

-

Young’s Modulus: 2.8 MPa (vs. 1.2 MPa for methoxy-substituted analogs) .

-

Recyclability: 85% toughness retention after three compression-molding cycles at 70°C .

Regulatory and Industrial Considerations

Patent Landscape

Commercial distribution is restricted under patent laws in multiple jurisdictions, limiting bulk availability to non-commercial research .

Future Directions

-

Drug Delivery: Exploiting pH-dependent boronate ester cleavage for targeted release.

-

Self-Healing Coatings: Leveraging dynamic bonding for automotive and aerospace applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume